Cas no 670-96-2 (2-phenyl-1H-imidazole)

2-phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Phenyl-1H-imidazole
- 2-Phenylimidazole
- 2-phenyl-1H-imidazol
- 2-phenyl-2-imidazoline
- 2-phenyl-imidazole
- imidazolylbenzene
- 1H-Imidazole, 2-phenyl-
- 2-Phenyl imidazole
- Imidazole, 2-phenyl-
- ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
- 7R2590HM4L
- phenyl imidazole
- PIY
- PubChem15973
- KSC352Q6D
- Imidazole, 2-phenyl- (8CI)
- 1H-IMIDAZOLE, 2-PHENYL
- ZCUJYXPAKHMBAZ-UHFFFAOYSA-
- STR05632
- SBB004131
- BBL012170
- STK9
- F2190-0641
- 670-96-2
- EINECS 211-581-7
- AC-8733
- W-104731
- UNII-7R2590HM4L
- InChI=1/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
- NS00020537
- EN300-21112
- A835629
- CHEMBL14189
- MFCD00005186
- SB12467
- F11700
- CS-0017785
- AI3-50034
- 2-Phenylimidazole, 98%
- AM20040991
- SCHEMBL8901
- NSC255226
- CUREZOL 2PZ
- PhI, 2-Phenyl-1H-imidazole
- A929223
- DTXSID7060968
- FT-0613337
- s5877
- Q27268739
- Z104492164
- P0684
- AKOS000121409
- BDBM50078824
- NSC-255226
- NSC 255226
- AH-034/11364366
- DTXCID6044856
- Imidazole, 2-phenyl-(8CI)
- STK949036
- 2-phenyl-1H-imidazole
-
- MDL: MFCD00005186
- インチ: 1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
- InChIKey: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=C([H])N=C1C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 114011
計算された属性
- せいみつぶんしりょう: 144.06900
- どういたいしつりょう: 144.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 28.7
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: 乳白色レンズ粉。
- 密度みつど: 0.6 g/cm3
- ゆうかいてん: 145.0 to 150.0 deg-C
- ふってん: 340°C(lit.)
- フラッシュポイント: 200 ºC
- 屈折率: 1.6025 (estimate)
- ようかいど: Solubility in methanol (almost transparency).
- PSA: 28.68000
- LogP: 2.07670
- ようかいせい: まだ確定していません。
2-phenyl-1H-imidazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S36/37
-
危険物標識:
- TSCA:Yes
- リスク用語:R21/22
- セキュリティ用語:S36/37
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-phenyl-1H-imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P124054-25g |
2-phenyl-1H-imidazole |
670-96-2 | 98% | 25g |
¥29.90 | 2023-09-01 | |
Enamine | EN300-21112-10.0g |
2-phenyl-1H-imidazole |
670-96-2 | 95.0% | 10.0g |
$32.0 | 2025-02-19 | |
Enamine | EN300-21112-1.0g |
2-phenyl-1H-imidazole |
670-96-2 | 95.0% | 1.0g |
$26.0 | 2025-02-19 | |
Enamine | EN300-21112-100.0g |
2-phenyl-1H-imidazole |
670-96-2 | 95.0% | 100.0g |
$67.0 | 2025-02-19 | |
TRC | P321083-5g |
2-Phenyl-1H-imidazole |
670-96-2 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0684-100g |
2-phenyl-1H-imidazole |
670-96-2 | 95.0%(T) | 100g |
¥290.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0441510235-100g |
2-phenyl-1H-imidazole |
670-96-2 | 100g |
¥ 99.1 | 2024-07-20 | ||
Apollo Scientific | OR2902-500g |
2-Phenyl-1H-imidazole |
670-96-2 | 98+% | 500g |
£49.00 | 2025-02-19 | |
Life Chemicals | F2190-0641-2.5g |
2-phenyl-1H-imidazole |
670-96-2 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Enamine | EN300-21112-50.0g |
2-phenyl-1H-imidazole |
670-96-2 | 95.0% | 50.0g |
$50.0 | 2025-02-19 |
2-phenyl-1H-imidazole サプライヤー
2-phenyl-1H-imidazole 関連文献
-
Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246
-
Tai-Bao Gao,Qianwenhao Fan,Zhen-Tao Yu,Deng-Ke Cao Dalton Trans. 2017 46 8180
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Elumalai Gopi,Tarun Kumar,Rubem F. S. Menna-Barreto,Wagner O. Valen?a,Eufranio N. da Silva Júnior,Irishi N. N. Namboothiri Org. Biomol. Chem. 2015 13 9862
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Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034
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Lipeng Yan,Dongbing Zhao,Jingbo Lan,Yangyang Cheng,Qiang Guo,Xiaoyu Li,Ningjie Wu,Jingsong You Org. Biomol. Chem. 2013 11 7966
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Kesatebrhan Haile Asressu,Chieh-Kai Chan,Cheng-Chung Wang RSC Adv. 2021 11 28061
-
7. First intramolecular aromatic substitution by gold(III) of a ligand other than pyridine derivatives. Synthesis and crystal structure of the novel five-membered cycloaurated complex of 1-ethyl-2-phenylimidazoleYoshio Fuchita,Hidenori Ieda,Mikio Yasutake J. Chem. Soc. Dalton Trans. 2000 271
-
Yuanshuang Xu,Linghua Zhang,Mengyang Liu,Xiaopeng Zhang,Xinying Zhang,Xuesen Fan Org. Biomol. Chem. 2019 17 8706
-
Deyu Wu,Zhengqiang Liu,Yiting Chang,Jiajing Chen,Haixiang Qi,Yi Dong,Heng Xu Org. Biomol. Chem. 2022 20 4993
-
Xiao-Ming Ji,Liang Wei,Fan Chen,Ri-Yuan Tang RSC Adv. 2015 5 29766
2-phenyl-1H-imidazoleに関する追加情報
Recent Advances in the Study of 2-phenyl-1H-imidazole (CAS: 670-96-2) in Chemical Biology and Pharmaceutical Research
2-phenyl-1H-imidazole (CAS: 670-96-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and structural features that make it a promising scaffold for drug development. Recent studies have explored its potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic potentials.
One of the most notable advancements in the study of 2-phenyl-1H-imidazole is its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Recent in vitro studies have demonstrated that derivatives of 2-phenyl-1H-imidazole exhibit potent inhibitory effects on specific kinases, including those involved in tumor proliferation and metastasis. These findings suggest that this compound could serve as a lead structure for the development of novel anticancer agents.
In addition to its anticancer properties, 2-phenyl-1H-imidazole has shown promise as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry revealed that certain derivatives of this compound effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. These results underscore the potential of 2-phenyl-1H-imidazole derivatives in treating chronic inflammatory diseases.
The antimicrobial activity of 2-phenyl-1H-imidazole has also been a focus of recent research. A study conducted by researchers at the University of Cambridge demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. This finding is particularly significant in the context of the global antibiotic resistance crisis, as it highlights the potential of 2-phenyl-1H-imidazole as a scaffold for developing new antimicrobial agents.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 2-phenyl-1H-imidazole and its derivatives. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthesis route using microwave-assisted reactions, which significantly reduces reaction times and improves purity. This methodological advancement could facilitate the large-scale production of 2-phenyl-1H-imidazole for further pharmacological testing and potential clinical applications.
Despite these promising developments, challenges remain in the clinical translation of 2-phenyl-1H-imidazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship studies and medicinal chemistry optimization. However, the growing body of research on this compound suggests that it holds substantial promise as a versatile pharmacophore for multiple therapeutic applications.
In conclusion, recent studies on 2-phenyl-1H-imidazole (CAS: 670-96-2) have significantly advanced our understanding of its pharmacological potential. Its applications as a kinase inhibitor, anti-inflammatory agent, and antimicrobial compound highlight its versatility as a drug scaffold. Continued research in this area, particularly in optimizing its pharmacokinetic properties and exploring novel derivatives, could lead to the development of important new therapeutics in the coming years.
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